2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid 2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16540554
InChI: InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)
SMILES:
Molecular Formula: C10H12N2O4
Molecular Weight: 224.21 g/mol

2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid

CAS No.:

Cat. No.: VC16540554

Molecular Formula: C10H12N2O4

Molecular Weight: 224.21 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-methyl-3-(2-nitrophenyl)propanoic acid -

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
IUPAC Name 2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid
Standard InChI InChI=1S/C10H12N2O4/c1-10(11,9(13)14)6-7-4-2-3-5-8(7)12(15)16/h2-5H,6,11H2,1H3,(H,13,14)
Standard InChI Key UBTIYKMYANVKMU-UHFFFAOYSA-N
Canonical SMILES CC(CC1=CC=CC=C1[N+](=O)[O-])(C(=O)O)N

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol (calculated from PubChem data for analogous compounds) . Key structural features include:

  • α-Methyl group: Introduces steric bulk, potentially affecting conformational flexibility and intermolecular interactions.

  • 2-Nitrophenyl moiety: The nitro group at the ortho position creates steric hindrance with adjacent substituents and enhances electron-withdrawing effects, influencing reactivity and solubility.

  • Chirality: The α-carbon is a stereogenic center, necessitating enantioselective synthesis for specific applications.

Table 1: Comparative Structural Data for Nitrophenylalanine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Nitro PositionMethyl Substitution
2-Amino-3-(2-nitrophenyl)propanoic acid C₉H₁₀N₂O₄210.19OrthoNo
2-Amino-2-methyl-3-(3-nitrophenyl)propanoic acid C₁₀H₁₂N₂O₄224.21MetaYes
Ethyl 2-methyl-3-(2-nitrophenyl)propanoateC₁₂H₁₅NO₄237.25OrthoYes

Spectroscopic Properties

While experimental data for the target compound are unavailable, predictions can be made based on related structures:

  • IR Spectroscopy: Expected peaks include N–H stretch (~3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and asymmetric/symmetric NO₂ stretches (~1520 and ~1350 cm⁻¹).

  • NMR: The ortho-nitro group would deshield adjacent protons, with aromatic protons appearing as complex multiplets (δ 7.5–8.5 ppm). The α-methyl group would resonate as a singlet near δ 1.5 ppm .

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of 2-amino-2-methyl-3-(2-nitrophenyl)propanoic acid can be adapted from methodologies used for analogous nitroaromatic amino acids. A plausible route involves a modified Knoevenagel condensation:

  • Aldehyde Preparation: 2-Nitrobenzaldehyde serves as the aromatic precursor.

  • Condensation with Methylmalonic Acid: Reacting 2-nitrobenzaldehyde with methylmalonic acid in the presence of ammonium acetate and a catalytic base (e.g., piperidine) under reflux in 1-butanol :

    2-Nitrobenzaldehyde+CH₃C(COOH)₂NH₄OAc, ΔTarget Compound+CO₂\text{2-Nitrobenzaldehyde} + \text{CH₃C(COOH)₂} \xrightarrow{\text{NH₄OAc, Δ}} \text{Target Compound} + \text{CO₂}

    This method, adapted from Kashif et al. (2018), typically yields 65–80% for similar substrates .

  • Enantiomeric Resolution: Chiral chromatography or enzymatic resolution may be required to isolate the desired enantiomer.

Table 2: Reaction Conditions for Nitroaromatic Amino Acid Synthesis

ParameterConditionRole in Synthesis
Solvent1-ButanolHigh boiling point aids reflux
CatalystAmmonium acetateFacilitates imine formation
TemperatureReflux (~117°C)Accelerates condensation
Reaction Time1.5–2 hoursEnsures complete CO₂ evolution

Industrial-Scale Considerations

For large-scale production, continuous flow reactors could enhance yield and purity by improving heat transfer and mixing efficiency. Post-synthesis purification might involve:

  • Recrystallization: Using ethanol/water mixtures to remove unreacted starting materials.

  • Ion-Exchange Chromatography: To isolate the zwitterionic form of the amino acid.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Expected to be low due to the hydrophobic nitrophenyl group; solubility may improve in polar aprotic solvents (e.g., DMSO).

  • Thermal Stability: Decomposition likely occurs above 200°C, based on thermal gravimetric analysis (TGA) of similar nitro compounds.

  • pH Sensitivity: The carboxylic acid (pKa ~2.3) and amino (pKa ~9.7) groups confer zwitterionic behavior in physiological pH ranges.

Crystallography

X-ray diffraction data for analogous compounds reveal:

  • Planar Nitro Group: The nitro group aligns coplanar with the aromatic ring, maximizing resonance stabilization.

  • Hydrogen Bonding: Intermolecular H-bonds between amino and carboxylate groups facilitate crystal packing .

Biological Activity and Applications

Drug Development Prospects

  • Prodrug Design: The methyl group could modulate lipophilicity, enhancing blood-brain barrier penetration for neurological therapeutics.

  • Peptide Mimetics: Incorporation into peptide chains may stabilize secondary structures or confer protease resistance .

Future Directions and Challenges

Research Priorities

  • Enantioselective Synthesis: Developing asymmetric catalytic methods to access pure enantiomers.

  • Toxicity Profiling: Assessing mutagenic risks associated with nitro group reduction.

Industrial Applications

  • Agrochemicals: Functionalization into herbicides targeting nitroreductase-expressing plants.

  • Materials Science: As a monomer for nitro-containing polymers with tunable electronic properties.

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